1-(2-Fluorophenyl)-2-(3-fluorophenyl)ethanone
Description
1-(2-Fluorophenyl)-2-(3-fluorophenyl)ethanone is a diaryl ethanone derivative featuring fluorine atoms at the 2-position of one phenyl ring and the 3-position of the other. This compound is structurally characterized by a ketone group bridging two fluorinated aromatic rings. Fluorine substitution imparts distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
1-(2-fluorophenyl)-2-(3-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c15-11-5-3-4-10(8-11)9-14(17)12-6-1-2-7-13(12)16/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZGOYRLLHKLHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-2-(3-fluorophenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-fluorobenzoyl chloride with 3-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of 1-(2-Fluorophenyl)-2-(3-fluorophenyl)ethanone follows similar synthetic routes but with optimized conditions to enhance yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-2-(3-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Substitution: The fluorine atoms in the phenyl rings can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluorophenyl)-2-(3-fluorophenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-2-(3-fluorophenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, contributing to its overall efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Electronic and Steric Effects
- Electron-Withdrawing Nature : Fluorine at the 2- or 3-position increases the electrophilicity of the ketone group, enhancing reactivity in nucleophilic additions .
Physicochemical Properties
- Lipophilicity: Fluorine substitution generally increases logP values, improving membrane permeability. For example, 1-(3-fluorophenyl)ethanone derivatives in exhibited higher cellular uptake in cancer models .
- Solubility: Polar functional groups (e.g., morpholino in Compound 20) counterbalance fluorine-induced hydrophobicity, enhancing aqueous solubility .
Key Research Findings and Trends
Fluorine Position Dictates Reactivity : 2-Fluorophenyl derivatives often exhibit higher synthetic yields and metabolic stability compared to 3- or 4-substituted analogs .
Bioactivity Enhancement: Fluorinated ethanones show promise in anticancer and anti-diabetic applications, with substituent optimization critical for potency .
Biological Activity
2-(Piperidin-4-ylmethoxy)nicotinic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. It is structurally related to nicotinic acid, a well-known compound with various pharmacological effects. This article reviews the biological activity of 2-(Piperidin-4-ylmethoxy)nicotinic acid, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of 2-(Piperidin-4-ylmethoxy)nicotinic acid is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs) and other molecular targets. The piperidine moiety enhances binding affinity and selectivity towards specific receptor subtypes, which may lead to various physiological effects.
Interaction with nAChRs
Research indicates that this compound acts as a partial agonist at certain nAChR subtypes. This activity can modulate neurotransmitter release and influence cognitive functions, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s.
Biological Activity Summary
The following table summarizes key findings related to the biological activity of 2-(Piperidin-4-ylmethoxy)nicotinic acid:
| Activity | Target | Effect | IC50/EC50 |
|---|---|---|---|
| nAChR modulation | α7 nAChR | Enhances neurotransmitter release | 100 nM |
| Anti-inflammatory effects | Cytokine production | Reduces IL-6 and TNF-alpha levels | Not specified |
| Neuroprotective effects | Neuronal survival | Increases cell viability in vitro | Not specified |
| Kinase inhibition | MNK1/MNK2 | Inhibits kinase activity | MNK2 IC50 = 1 nM |
In Vitro Studies
In vitro studies have demonstrated that 2-(Piperidin-4-ylmethoxy)nicotinic acid effectively inhibits pro-inflammatory cytokines in cultured macrophages. This suggests potential applications in treating inflammatory diseases.
In Vivo Studies
Animal models treated with this compound exhibited significant improvements in cognitive function and reduced markers of inflammation. These findings support its potential use in neurodegenerative disease management.
Case Study 1: Neuroprotection in Alzheimer’s Disease Models
In a study involving transgenic mice models of Alzheimer’s disease, administration of 2-(Piperidin-4-ylmethoxy)nicotinic acid resulted in improved memory performance on behavioral tests. The compound was shown to reduce amyloid-beta plaque formation, suggesting a protective effect against neurodegeneration.
Case Study 2: Anti-inflammatory Effects in Arthritis Models
Another study investigated the anti-inflammatory properties of the compound in collagen-induced arthritis models. Results indicated a significant reduction in joint swelling and inflammatory cytokine levels, highlighting its potential as a therapeutic agent for autoimmune conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
